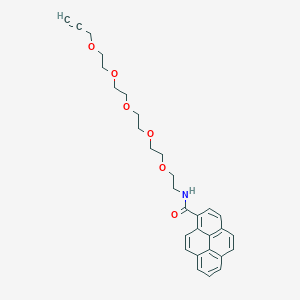

Pyrene-PEG5-propargyl

Description

The exact mass of the compound this compound is 503.23078777 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33NO6/c1-2-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-31-30(32)27-11-9-25-7-6-23-4-3-5-24-8-10-26(27)29(25)28(23)24/h1,3-11H,12-22H2,(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGANKSIJSRXKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301177546 | |

| Record name | 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-33-3 | |

| Record name | 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrenecarboxamide, N-3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301177546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Pyrene-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of Pyrene-PEG5-propargyl, a fluorescent labeling reagent. This document details the quantitative spectral data, outlines experimental protocols for its characterization, and presents a typical workflow for its application in bioconjugation.

Core Photophysical Data

This compound is a derivative of pyrene (B120774), a well-characterized polycyclic aromatic hydrocarbon known for its sensitivity to the polarity of its microenvironment. The PEG5 (pentaethylene glycol) linker enhances water solubility, while the terminal propargyl group enables covalent attachment to molecules of interest via "Click Chemistry."[1][2][3]

The key spectral characteristics of this compound are summarized in the table below.

| Parameter | Wavelength (nm) |

| Excitation Maxima | 343, 326, 313[1][2] |

| Emission Maxima | 377, 397[1][2] |

Experimental Protocols

The following section details the methodologies for determining the excitation and emission spectra of this compound.

Materials and Equipment

-

This compound

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM))[1][2]

-

Quartz cuvettes (1 cm path length)

-

Spectrofluorometer (e.g., Spex FluoroMax, Perkin-Elmer LS55B)[4][5]

Procedure for Determining Fluorescence Spectra

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as DMSO.

-

Dilute the stock solution with the chosen solvent in a quartz cuvette to a concentration that results in an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.[4]

-

-

Instrument Setup:

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum emission (e.g., 377 nm).

-

Scan the excitation monochromator across a wavelength range that includes the expected excitation maxima (e.g., 300-360 nm).

-

-

Emission Spectrum Measurement:

-

Data Correction:

Experimental Workflow: Protein Labeling

This compound is frequently used to fluorescently label biomolecules. The following diagram illustrates a typical workflow for labeling a protein that has been modified to contain an azide (B81097) group, enabling a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Caption: Workflow for labeling an azide-modified protein with this compound.

Signaling Pathways

This compound is a labeling reagent and does not have inherent signaling pathway activity. Its utility lies in its ability to be conjugated to biologically active molecules, such as antibodies or drugs, to study their localization, trafficking, and binding partners through fluorescence detection. The signaling pathways investigated would be those of the molecule to which the pyrene derivative is attached.

References

- 1. This compound, 1817735-33-3 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - CD Bioparticles [cd-bioparticles.net]

- 4. omlc.org [omlc.org]

- 5. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Pyrene-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pyrene-PEG5-propargyl, a fluorescent labeling reagent. The inclusion of a polyethylene (B3416737) glycol (PEG) linker enhances the aqueous solubility of the otherwise hydrophobic pyrene (B120774) moiety, making it a valuable tool for biological applications.[1][2][3] The terminal propargyl group allows for its conjugation to molecules of interest via click chemistry.[1][3]

Core Compound Specifications

| Property | Value | Reference |

| Molecular Formula | C30H33NO6 | [1][2] |

| Molecular Weight | 503.6 g/mol | [1][2] |

| CAS Number | 1817735-33-3 | [1][2] |

| Appearance | White to off-white solid | |

| Purity | >98% | [1][2] |

| Storage | -20°C, in the dark | [1][2] |

Quantitative Solubility Data

While specific quantitative solubility data (e.g., in mg/mL) for this compound is not extensively published in peer-reviewed literature, manufacturer technical data sheets indicate its qualitative solubility in several common laboratory solvents. The presence of the hydrophilic PEG linker is explicitly stated to increase its water solubility.[1][2][3][4]

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Dimethylformamide (DMF) | Soluble | [1] |

| Dichloromethane (DCM) | Soluble | [1] |

It is important to note that for many research applications, a compound is considered "soluble" if it forms a clear solution at the desired working concentration. For more precise applications, experimental determination of solubility is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility measurements, the following established methods are recommended.

1. Polyethylene Glycol (PEG) Precipitation Assay

This high-throughput method is widely used to determine the relative solubility of proteins and can be adapted for other molecules.[5][6] It relies on the principle that PEG acts as a precipitant, and the concentration of PEG required to induce precipitation is related to the intrinsic solubility of the compound.[6][7]

-

Materials:

-

This compound

-

A series of aqueous buffers with varying pH and ionic strength

-

High-molecular-weight PEG (e.g., PEG 3350 or PEG 10000) stock solution (e.g., 40-50% w/v)[6][8]

-

96-well or 384-well microplates (UV-transparent for spectrophotometric reading)[5]

-

Multichannel pipette or automated liquid handling system

-

Plate reader capable of measuring absorbance at 280 nm (for protein concentration) or a relevant wavelength for the compound of interest.

-

-

Methodology:

-

Prepare a stock solution of this compound in a suitable buffer.

-

In a microplate, create a gradient of PEG concentrations by mixing the compound stock solution with varying ratios of the PEG stock solution and buffer.[6]

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 15 minutes to 2 hours) to allow for precipitation.[6][7]

-

Measure the turbidity of the solution in each well by reading the absorbance at a non-interfering wavelength (e.g., 350 nm).[7]

-

Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the remaining soluble compound in the supernatant.[5]

-

The solubility can be determined by plotting the amount of soluble compound against the PEG concentration.

-

2. Gravimetric Analysis

This is a classic and direct method for determining solubility.

-

Materials:

-

This compound

-

Selected solvents

-

Analytical balance

-

Vials with stir bars

-

Thermostatically controlled shaker or stirrer

-

Syringe filters (e.g., 0.22 µm)

-

Pre-weighed evaporation dishes

-

-

Methodology:

-

Add an excess amount of this compound to a known volume of solvent in a vial.

-

Equilibrate the mixture by stirring at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.

-

Transfer the clear, saturated solution to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.

-

Weigh the dish with the dried residue.

-

The solubility is calculated as the mass of the residue per volume of solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility of this compound for use in cellular imaging applications.

Caption: Workflow for solubility assessment and application in cellular imaging.

Applications in Cellular Imaging

Pyrene-based fluorescent probes are extensively used in bioimaging due to their sensitivity to the local environment.[9][10] The PEG linker on this compound not only improves solubility but also enhances biocompatibility, making it suitable for live-cell imaging.[11] The propargyl group allows for its attachment to biomolecules, enabling the targeted imaging of specific cellular components or processes. Such probes have been successfully used for imaging organelles like lysosomes and for studying processes such as endocytosis.[9][10]

References

- 1. This compound, 1817735-33-3 | BroadPharm [broadpharm.com]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. medkoo.com [medkoo.com]

- 4. This compound|COA [dcchemicals.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of a high-throughput solubility screening assay for use in antibody discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Pyrene-Based AIE Active Materials for Bioimaging and Theranostics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has transformed the field of bioconjugation, offering a suite of chemical reactions that are rapid, selective, and high-yielding.[1][2] Coined by Karl Barry Sharpless in 2001, the concept describes reactions that are modular, wide in scope, and generate minimal and inoffensive byproducts.[1][2] These characteristics make them exceptionally well-suited for creating covalent links between molecules in complex biological environments, a process known as bioconjugation.[1][3]

At the heart of click chemistry's utility in biological applications is the principle of bioorthogonality . A bioorthogonal reaction is one that can occur within a living system without interfering with or being affected by native biochemical processes.[4][5] The azide (B81097) functional group, for instance, is a key player in many click reactions due to its high reactivity with specific partners, like alkynes, while remaining inert to the vast array of functional groups present in biological systems.[6] This guide delves into the core bioorthogonal click reactions utilized for bioconjugation, providing detailed mechanisms, quantitative data, and experimental protocols.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a modification of the Huisgen 1,3-dipolar cycloaddition.[2][6] Independently reported by the groups of Sharpless and Meldal, this reaction sees a copper(I) catalyst dramatically accelerate the reaction between a terminal alkyne and an azide, leading exclusively to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][7]

Mechanism: The reaction proceeds through the formation of a copper(I)-acetylide intermediate. The azide then reacts with this complex, leading to a copper-containing six-membered ring that rearranges and, after protonation, yields the final triazole product.[8][]

Advantages and Disadvantages: CuAAC reactions are extremely robust, proceeding in a wide range of solvents (including water), across a broad pH range (4-12), and result in high product yields.[7][8] However, the primary drawback is the cytotoxicity of the copper(I) catalyst, which can damage biomolecules by promoting the generation of reactive oxygen species (ROS) and compromise protein structure.[4][8]

| Parameter | Value | Conditions |

| Reaction Rate | 10⁶ - 10⁷ times faster than uncatalyzed reaction[7] | Aqueous solution, room temperature |

| Second-order rate constant | 10⁴ - 10⁵ M⁻¹s⁻¹ | With accelerating ligands |

| Yield | Quantitative (>95%)[3] | Optimized conditions |

| pH Range | 4 - 12[7][8] | Aqueous buffers |

| Temperature Range | 0 - 160 °C[7] | Various solvents |

This protocol is adapted for labeling a biomolecule containing an alkyne with a smaller azide-functionalized molecule.[10][11]

-

Preparation of Stock Solutions:

-

Biomolecule-Alkyne: Prepare a solution of the alkyne-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of ~50-100 µM.

-

Cargo-Azide: Prepare a 5-10 mM stock solution of the azide-containing molecule (e.g., fluorophore, drug) in a compatible solvent like DMSO.

-

Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

-

Ligand (e.g., THPTA): Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA in deionized water. The ligand accelerates the reaction and protects the biomolecule from oxidative damage.[10][11]

-

Reducing Agent (Sodium Ascorbate): Prepare a fresh 100 mM stock solution in deionized water. This reduces Cu(II) to the active Cu(I) state.[10]

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the reagents in the following order:

-

Biomolecule-Alkyne solution.

-

Cargo-Azide solution (add to a final concentration of 2-10 equivalents relative to the biomolecule).

-

Premix the CuSO₄ and ligand solutions in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA for a ~500 µL reaction).[11] Let it stand for 1-2 minutes. Add this premix to the reaction tube. The final copper concentration should be around 250 µM for maximal activity.[11]

-

Add the sodium ascorbate (B8700270) solution to a final concentration of 5 mM.[11]

-

-

The final reaction volume should be adjusted with buffer as needed.

-

-

Incubation:

-

Gently mix the reaction by inverting the tube several times.

-

Incubate at room temperature or on a rotator for 1-4 hours. Reaction completion can be monitored by techniques like SDS-PAGE, mass spectrometry, or chromatography.

-

-

Purification:

-

Remove excess reagents and catalyst using methods appropriate for the biomolecule, such as size exclusion chromatography, dialysis, or affinity purification.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity issues of CuAAC, the Bertozzi group developed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.[5][12] This reaction utilizes a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. The high ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[4][13]

Mechanism: The reaction is a [3+2] cycloaddition where the inherent strain energy of the cyclooctyne ring lowers the activation energy, allowing the reaction to proceed readily with azides under physiological conditions.[4][]

Advantages and Disadvantages: The primary advantage of SPAAC is its bioorthogonality, as it avoids the use of toxic copper catalysts, making it ideal for labeling molecules in living cells and organisms.[4][] However, SPAAC reactions are generally slower than CuAAC.[15] Furthermore, the synthesis of strained cyclooctynes can be complex, and the reaction often produces a mixture of two regioisomers.[12]

| Cyclooctyne Reagent | Second-order rate constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Features |

| OCT | ~10⁻³ | First generation, slow kinetics |

| DIFO | 0.045 | Fluorination increases reactivity[16] |

| DIBO / ADIBO | 0.1 | Dibenzannulation increases strain and reactivity |

| BARAC | 0.9 | Biarylazacyclooctynone with significantly enhanced kinetics[17] |

| DIBAC / DBCO | ~1.0 | Commonly used, good balance of stability and reactivity[15] |

| DIFBO | Highly reactive, can trimerize spontaneously[13] | Combines fluorination and benzannulation |

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-linked fluorophore.

-

Preparation of Stock Solutions:

-

Biomolecule-Azide: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL (~20-200 µM).

-

Cyclooctyne-Probe: Prepare a 1-10 mM stock solution of the cyclooctyne reagent (e.g., DBCO-fluorophore) in a water-miscible organic solvent like DMSO.

-

-

Reaction Assembly:

-

To the solution of the azide-modified biomolecule, add the cyclooctyne-probe stock solution. A 5- to 20-fold molar excess of the cyclooctyne reagent over the biomolecule is typically used to drive the reaction to completion.

-

Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5% v/v) to avoid denaturation of the protein.

-

-

Incubation:

-

Incubate the reaction mixture at a desired temperature. Reactions are often performed at 4°C overnight or at room temperature for 2-12 hours, depending on the reactivity of the specific cyclooctyne used.

-

Protect the reaction from light if a fluorescent probe is being used.

-

-

Purification:

-

Remove the unreacted cyclooctyne-probe and any byproducts. Standard protein purification techniques such as size exclusion chromatography (e.g., PD-10 desalting columns), dialysis, or spin filtration are effective.

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is one of the fastest bioorthogonal reactions currently available.[18] It typically involves the [4+2] cycloaddition between an electron-deficient diene, most commonly a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained trans-cyclooctene (B1233481) (TCO).[18][19]

Mechanism: The reaction is a cycloaddition that forms a highly strained bicyclic intermediate. This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen (N₂) gas and forming a stable dihydropyridazine (B8628806) product, which may then isomerize.[20]

Advantages and Disadvantages: The standout feature of the IEDDA reaction is its exceptionally fast kinetics, with second-order rate constants up to 10⁶ M⁻¹s⁻¹, allowing for rapid labeling at very low concentrations.[18] The reaction is highly selective and produces only nitrogen gas as a byproduct.[21] Potential disadvantages include the relative instability of some tetrazine compounds and the potential for dienophiles to react with certain biological thiols, although this is generally not a significant issue.

| Reactant Pair | Second-order rate constant (k₂) (M⁻¹s⁻¹) | Solvent |

| 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene | 2000[21] | 9:1 Methanol:Water |

| 3,6-di-(2-pyridyl)-s-tetrazine + norbornene | 1.0 | Water |

| H-Tetrazine + TCO | 3.3 x 10³ | Water |

| Me-Tetrazine + TCO | 3.0 x 10⁴ | Acetonitrile |

| H-Tetrazine + Bicyclononyne (BCN) | 40 | Methanol |

This protocol details the labeling of a TCO-modified antibody with a tetrazine-functionalized payload.

-

Preparation of Stock Solutions:

-

Antibody-TCO: Prepare a solution of the TCO-modified antibody in a biocompatible buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Tetrazine-Payload: Dissolve the tetrazine-linked molecule (e.g., drug, imaging agent) in a suitable solvent (e.g., DMSO, water) to create a 1-5 mM stock solution.

-

-

Reaction Assembly:

-

To the Antibody-TCO solution, add the Tetrazine-Payload stock solution. Due to the rapid kinetics, only a slight molar excess (e.g., 1.5 to 3 equivalents) of the tetrazine reagent is typically required.

-

Gently mix the solution. The reaction begins immediately upon mixing.

-

-

Incubation:

-

Incubation is often very short. For many tetrazine/TCO pairs, the reaction is >90% complete within 5-30 minutes at room temperature.

-

The reaction can be incubated at room temperature or 37°C.

-

-

Purification:

-

Remove the small amount of unreacted tetrazine-payload and any potential byproducts via size exclusion chromatography, dialysis, or tangential flow filtration, depending on the scale of the reaction.

-

Comparative Summary and Workflow

Choosing the right click reaction depends on the specific application, balancing the need for speed, biocompatibility, and ease of reagent synthesis.

| Feature | CuAAC | SPAAC | IEDDA (Tetrazine Ligation) |

| Biocompatibility | Lower (due to Cu toxicity) | High (copper-free)[4] | High (catalyst-free) |

| Reaction Rate | Fast (10⁴-10⁵ M⁻¹s⁻¹) | Moderate (10⁻³-1 M⁻¹s⁻¹) | Extremely Fast (up to 10⁶ M⁻¹s⁻¹)[18] |

| Catalyst Required | Yes (Copper I)[6] | No[] | No[19] |

| Byproducts | Minimal | None | N₂ gas only[21] |

| Reagent Stability | High | Cyclooctynes can be unstable | Tetrazines can be light/pH sensitive |

| Ideal Use Case | In vitro conjugations, material science | Live cell imaging, in vivo studies[12] | Pre-targeted imaging, rapid labeling at low concentrations |

The logical flow for a typical bioconjugation experiment using click chemistry follows a clear, multi-step process.

References

- 1. wmocollege.ac.in [wmocollege.ac.in]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 5. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 15. profiles.wustl.edu [profiles.wustl.edu]

- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 20. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 21. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

The Propargyl Group in Copper-Catalyzed Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized molecular synthesis due to its high efficiency, selectivity, and biocompatibility.[1][2][3] At the heart of this powerful ligation reaction is the terminal alkyne, with the propargyl group (a 2-propynyl group) being one of the most frequently employed functionalities. This technical guide provides a comprehensive overview of the propargyl group's reactivity in CuAAC, detailing the underlying mechanisms, factors influencing its performance, and practical experimental protocols.

The Core Reaction: Mechanism and Kinetics

The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3][4] The presence of a copper(I) catalyst dramatically accelerates the reaction by a factor of 107 to 108 compared to the uncatalyzed thermal Huisgen cycloaddition.[1]

The catalytic cycle, as illustrated below, is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne of the propargyl group. This key step significantly lowers the pKa of the terminal alkyne proton, facilitating its removal.[5] The subsequent steps involve the coordination of the azide, formation of a six-membered copper-containing intermediate, and eventual ring contraction and protonolysis to yield the stable triazole product and regenerate the catalyst.[1][6]

Factors Influencing Propargyl Group Reactivity

The efficiency of the CuAAC reaction with propargyl-containing substrates is influenced by a combination of electronic, steric, and experimental factors.

Electronic Effects

The electronic nature of the substituent attached to the propargyl group can modestly affect its reactivity. Electron-withdrawing groups can increase the acidity of the terminal alkyne proton, potentially facilitating the formation of the copper acetylide. However, studies have shown that standard unactivated alkynes, such as those derived from propargyl building blocks, perform very well with efficient CuAAC catalysts.[7] Propiolamides, which are electronically activated, exhibit slightly higher reactivity.[7]

Steric Hindrance

While click chemistry is known for its tolerance to steric bulk, significant hindrance around the propargyl group can impact reaction rates.[2][8] However, the reaction's efficiency, even with sterically demanding substrates like those found in bioconjugation, is a testament to its robustness.[8] In cases of severe steric hindrance, increasing the reaction time, temperature, or catalyst loading can often overcome these limitations.

Ligands

The choice of ligand for the copper catalyst is crucial, especially in biological applications. Ligands serve to stabilize the active Cu(I) oxidation state, prevent catalyst disproportionation, and can significantly accelerate the reaction rate.[4][9][10] Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivative tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are commonly used ligands that enhance both the speed and reliability of the CuAAC reaction.[4][11]

Solvent and pH

The CuAAC reaction is remarkably versatile and can be performed in a wide range of solvents, including aqueous buffers, which is a major advantage for bioconjugation.[1][9] The reaction is generally tolerant of a broad pH range, typically between 4 and 12.[1] For most applications, a pH of around 7 is recommended.[9]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. confluore.com [confluore.com]

A Comprehensive Technical Guide to the Safe Handling of Pyrene-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Pyrene-PEG5-propargyl, a fluorescent-labeled polyethylene (B3416737) glycol (PEG) linker utilized in bioconjugation, drug delivery, and imaging. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles available data on the compound itself, along with safety information for its constituent functional groups—pyrene (B120774) and propargyl—to establish best-practice guidelines for its handling and use in a research environment.

Chemical and Physical Properties

This compound is a complex molecule valued for its fluorescent pyrene moiety, hydrophilic PEG spacer, and reactive propargyl group for "click chemistry" applications.[1][2] Its known properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C30H33NO6 | [3][4] |

| Molecular Weight | 503.6 g/mol | [3][4] |

| CAS Number | 1817735-33-3 | [3][4] |

| Appearance | Solid powder | [4] |

| Purity | >98% | [3][5] |

| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |

| Excitation Maximum | 313, 326, 343 nm | [3][4] |

| Emission Maximum | 377, 397 nm | [3][4] |

Hazard Identification and Toxicology

-

Pyrene Moiety: Pyrene is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is also suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[6][7]

-

Propargyl Group: Propargyl alcohol is a flammable liquid and vapor that is toxic if swallowed and causes severe skin burns and eye damage.[8] While the propargyl group in this compound is part of a larger, non-volatile molecule, caution is still warranted.

-

PEG Linker: The polyethylene glycol (PEG) component is generally considered to have low toxicity and enhances water solubility.[1][2]

Based on this information, this compound should be handled as a potentially hazardous substance. It is intended for research use only and not for human or veterinary use.[4]

Safe Handling and Storage Protocols

Adherence to standard laboratory safety protocols is critical when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[9]

3.2. Handling

-

Avoid contact with skin, eyes, and clothing.[9]

-

Avoid breathing dust or aerosols.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

-

Wash hands thoroughly after handling.[9]

-

Protect from prolonged exposure to light.[1]

3.3. Storage

-

Short-term storage: 0 - 4°C for days to weeks.[4]

-

Keep the container tightly sealed to protect from moisture.[1]

Experimental Protocols: First Aid and Spill Response

4.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

4.2. Spill and Leak Procedures

-

Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment. Evacuate personnel to a safe area.[9]

-

Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[9]

-

Environmental Precautions: Do not let the product enter drains or water courses.[6][7]

Disposal Considerations

Dispose of contaminated material and the container in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.

Visualized Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Propargyl-PEG3 Pyrene | AxisPharm [axispharm.com]

- 2. This compound|COA [dcchemicals.com]

- 3. This compound, 1817735-33-3 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound - CD Bioparticles [cd-bioparticles.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. geneseo.edu [geneseo.edu]

- 8. fishersci.com [fishersci.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to Pyrene-PEG5-propargyl for Advanced Bioconjugation and Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Pyrene-PEG5-propargyl, a fluorescent labeling reagent. Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, commercial availability, and detailed protocols for its application in bioconjugation and fluorescence microscopy.

Introduction to this compound

This compound is a bifunctional molecule that combines the unique fluorescent properties of pyrene (B120774) with the bio-orthogonal reactivity of a propargyl group, all connected via a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer. The pyrene moiety is a well-established fluorescent probe known for its sensitivity to the polarity of its microenvironment and its ability to form excimers, making it a versatile tool for studying molecular interactions and dynamics. The terminal propargyl group allows for covalent attachment to azide-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The PEG linker enhances water solubility and reduces steric hindrance, improving the accessibility of the reactive groups and the biocompatibility of the resulting conjugates.[1][2][3]

This combination of features makes this compound an ideal reagent for a variety of applications, including:

-

Fluorescent labeling of proteins and antibodies: For visualization and tracking in various assays.[1]

-

PROTAC (Proteolysis Targeting Chimera) synthesis: As a fluorescently tagged linker.[4]

-

Probe development: For use in diagnostics and imaging.

-

Drug delivery research: To track the localization of PEGylated scaffolds.

Commercial Suppliers and Properties

A number of commercial suppliers offer this compound. The following table summarizes the key quantitative data available from these suppliers to facilitate easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Conditions | Solubility | Excitation (nm) | Emission (nm) |

| MedchemExpress | HY-141095 | 1817735-33-3 | C30H33NO6 | 503.59 | >98% | Room temperature (short term), -20°C (long term) | Not specified | Not specified | Not specified |

| MedKoo | 572372 | 1817735-33-3 | C30H33NO6 | 503.60 | >98% | 0-4°C (short term), -20°C (long term) | Not specified | Not specified | Not specified |

| AxisPharm | AP13823 | Not specified | Not specified | Not specified | ≥98% | Not specified | Not specified | Not specified | Not specified |

| BroadPharm | BP-22912 | 1817735-33-3 | C30H33NO6 | 503.6 | >98% | -20°C | DMSO, DMF, DCM | 343, 326, 313 | 377, 397 |

Experimental Protocol: Fluorescent Labeling of an Azide-Modified Antibody

This section provides a detailed methodology for the covalent labeling of an antibody containing an azide (B81097) functional group with this compound and subsequent visualization using fluorescence microscopy.

Materials and Reagents

-

This compound

-

Azide-modified antibody (e.g., produced by metabolic incorporation of an azide-containing amino acid or by chemical modification)

-

Anhydrous Dimethylsulfoxid (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

PD-10 desalting columns or similar size-exclusion chromatography system

-

BCA Protein Assay Kit

-

Triton X-100

-

Bovine Serum Albumin (BSA)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets for pyrene and DAPI

Experimental Procedure

Step 1: Preparation of Reagents

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

-

Azide-Modified Antibody Solution: Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.

-

Copper Catalyst Solution: Prepare a 50 mM stock solution of CuSO4 in deionized water.

-

Ligand Solution: Prepare a 250 mM stock solution of THPTA in deionized water.

-

Reducing Agent Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.

Step 2: Click Chemistry Reaction

-

In a microcentrifuge tube, combine the azide-modified antibody solution with the this compound stock solution. A 10-20 fold molar excess of the pyrene reagent over the antibody is recommended as a starting point.

-

Gently mix the antibody and pyrene reagent.

-

Prepare the catalyst/ligand complex by mixing the CuSO4 stock solution and the THPTA stock solution in a 1:5 molar ratio.

-

Add the catalyst/ligand complex to the antibody-pyrene mixture to a final copper concentration of 1 mM.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle rocking or rotation can be used to ensure mixing.

Step 3: Purification of the Labeled Antibody

-

Remove the unreacted this compound and other reaction components by size-exclusion chromatography. A PD-10 desalting column is suitable for this purpose.

-

Equilibrate the column with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled antibody. The labeled antibody will elute in the void volume.

-

Determine the protein concentration of the purified labeled antibody using a BCA protein assay.

-

Assess the degree of labeling by measuring the absorbance of the pyrene (around 343 nm) and the protein (at 280 nm).

Step 4: Cell Staining and Fluorescence Microscopy

-

Cell Culture and Fixation: Grow cells of interest on glass coverslips. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block non-specific binding sites by incubating with 1% BSA in PBS for 30 minutes.

-

Antibody Staining: Incubate the cells with the purified this compound labeled antibody at an appropriate dilution in the blocking buffer for 1 hour at room temperature.

-

Washing: Wash the cells three times with PBS to remove unbound antibody.

-

Nuclear Staining: Counterstain the cell nuclei by incubating with a 300 nM DAPI solution in PBS for 5 minutes.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with filter sets for pyrene (excitation ~340 nm, emission ~380 nm) and DAPI (excitation ~360 nm, emission ~460 nm).

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Caption: Experimental workflow for antibody labeling and fluorescence detection.

Caption: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This technical guide provides a solid foundation for the utilization of this compound in advanced life science research. By understanding its properties and following the detailed protocols, researchers can effectively employ this versatile fluorescent probe in their experimental workflows.

References

Safeguarding Stability: A Technical Guide to Storing Pyrene-PEG5-propargyl

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions for Pyrene-PEG5-propargyl, a fluorescent-labeled, PEGylated compound with a terminal alkyne group. Ensuring the long-term stability of this reagent is critical for its effective use in "click" chemistry applications, bioconjugation, and drug development. This document outlines recommended storage parameters, handling procedures, and the rationale behind them to maintain the compound's structural integrity and functionality.

Core Storage Recommendations

The stability of this compound is influenced by temperature, light, and moisture. Based on manufacturer specifications and the known properties of its constituent moieties—pyrene (B120774), polyethylene (B3416737) glycol (PEG), and a propargyl group—the following conditions are recommended.

Quantitative Storage Parameters

For optimal stability, this compound should be stored under the following conditions:

| Parameter | Condition | Duration | Rationale |

| Temperature | -20°C | Long-term (months to years) | Minimizes degradation of the fluorescent pyrene tag and the PEG linker.[1][2][3] |

| 0 - 4°C | Short-term (days to weeks) | Acceptable for brief periods, but not recommended for extended storage.[3] | |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) | Long-term | The PEG component is susceptible to oxidation.[4] An inert atmosphere displaces oxygen and prevents oxidative damage. |

| Light | In the dark (e.g., amber vial, wrapped in foil) | At all times | The pyrene fluorophore is light-sensitive and can photobleach upon prolonged exposure to light.[1] |

| Form | Solid powder | Long-term | Storage in solution is generally not recommended for long durations due to potential solvent-mediated degradation. |

Handling and Reconstitution

Proper handling is crucial to prevent the introduction of contaminants and to maintain the stability of the compound.

Experimental Workflow: Handling and Reconstitution of this compound

The following workflow outlines the best practices for handling this compound upon receipt and during use.

References

Pyrene-PEG5-propargyl molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Pyrene-PEG5-propargyl, a bifunctional fluorescent labeling reagent. It is designed for use in advanced life sciences research, particularly in the fields of bioconjugation, drug delivery, and cellular imaging.

Core Molecular Data

This compound is a specialized chemical compound that integrates a fluorescent pyrene (B120774) moiety with a terminal propargyl group via a hydrophilic pentaethylene glycol (PEG5) spacer. This structure allows for the fluorescent labeling of molecules and their subsequent conjugation to other entities using "click chemistry".[1][2] The key quantitative data for this molecule are summarized below.

| Parameter | Value | Source(s) |

| Molecular Formula | C30H33NO6 | [1][2][3][4] |

| Molecular Weight | 503.6 g/mol | [1][3][4][5] |

| Exact Mass | 503.2308 u | [2] |

| CAS Number | 1817735-33-3 | [1][2] |

Elemental Analysis:

Molecular Structure and Functionality

The architecture of this compound is designed for tripartite functionality: a fluorescent reporter (Pyrene), a solubility-enhancing spacer (PEG5), and a reactive handle for conjugation (propargyl).

Caption: Logical workflow of this compound's components.

-

Pyrene Moiety: A polycyclic aromatic hydrocarbon that serves as a fluorescent probe. It exhibits a characteristic fluorescence with excitation maxima around 313, 326, and 343 nm and emission maxima at approximately 377 and 397 nm.[1]

-

PEG5 Linker: The pentaethylene glycol spacer is a hydrophilic chain that significantly increases the water solubility of the entire molecule.[1][2] This is crucial for applications in aqueous biological environments, preventing aggregation and improving biocompatibility.

-

Propargyl Group: This terminal alkyne group is a key functional handle for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC), commonly known as "click chemistry".[1][2] This allows for the highly efficient and specific covalent attachment of the probe to molecules bearing an azide (B81097) group, such as proteins, antibodies, or nanoparticles.[1]

Experimental Protocols and Methodologies

The utilization of this compound primarily involves bioconjugation via click chemistry followed by fluorescent detection. Below is a generalized protocol. Note: This is a representative workflow. Specific concentrations, reaction times, and purification methods must be optimized for each unique application.

Workflow: Labeling an Azide-Modified Protein

Caption: Experimental workflow for protein labeling.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO or DMF.[1]

-

Prepare a solution of the azide-modified biomolecule in a suitable, amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

-

Click Chemistry Reaction (Example: CuAAC):

-

In a microcentrifuge tube, combine the azide-modified protein with a molar excess of the this compound stock solution.

-

Add the catalyst system. This typically includes a copper(II) sulfate (B86663) (CuSO4) source, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst in situ.

-

Incubate the reaction mixture at room temperature with gentle shaking for 1-4 hours.

-

-

Purification:

-

Remove unreacted labeling reagent and catalyst components. For proteins, this is commonly achieved using size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

-

Analysis and Quantification:

-

Confirm successful conjugation using techniques such as SDS-PAGE (observing a shift in molecular weight or in-gel fluorescence), and mass spectrometry (MS).

-

Determine the degree of labeling by measuring the fluorescence of the conjugate at its emission maximum (~377 nm) and comparing it to a standard curve of the free pyrene reagent.

-

Applications in Research and Development

The unique properties of this compound make it a versatile tool for:

-

PROTAC Development: It can be used as a fluorescent, PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

-

Drug Delivery: Labeling drug carriers like liposomes or nanoparticles to track their biodistribution and cellular uptake.

-

Protein and Antibody Conjugation: Creating fluorescently labeled antibodies for immunoassays or imaging, and labeling proteins to study their localization and dynamics.[1]

-

Probe Development: Serving as a building block for more complex biological probes and sensors.

References

Technical Guide: Pyrene-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Pyrene-PEG5-propargyl, a fluorescent, bioorthogonal linker molecule. It covers key chemical and physical properties, experimental protocols for its primary application, and the underlying chemical workflow.

Core Compound Identification

This compound is a specialized chemical reagent characterized by a pyrene (B120774) fluorophore, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group. This structure makes it a valuable tool in bioconjugation and drug delivery research. The terminal propargyl group enables covalent labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]

CAS Number: 1817735-33-3[1][4]

Physicochemical & Technical Data

The key specifications for this compound are summarized below. This data is essential for experimental design, including calculating molar equivalents and selecting appropriate solvent systems.

| Property | Value | Reference |

| Chemical Formula | C30H33NO6 | [1][4] |

| Molecular Weight (MW) | 503.6 g/mol | [1][5] |

| Exact Mass | 503.2308 | [4] |

| Purity | Typically ≥98% | [1] |

| Appearance | (Not specified, likely a solid) | |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Fluorescence | ||

| Excitation Maxima (λex) | 313, 326, 343 nm | [1] |

| Emission Maxima (λem) | 377, 397 nm | [1] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [1][6] |

Key Applications in Research & Development

The unique trifunctional structure of this compound makes it a versatile tool for a range of applications:

-

Bioconjugation: The propargyl group serves as a reactive handle for "clicking" the molecule onto azide-modified biomolecules such as proteins, peptides, or nucleic acids.[3][6] The pyrene moiety provides a fluorescent tag for tracking and quantification.

-

PROTAC Development: This molecule can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[5][7]

-

Drug Delivery Systems: The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of conjugated drugs.[3][6] It is integral to creating advanced systems like PEGylated liposomes and nanoparticles.[3]

-

Fluorescent Probes & Imaging: Its inherent fluorescence allows it to be used in the development of probes for diagnostics and cellular imaging.[6]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary use of this compound is in CuAAC reactions. Below is a general protocol for labeling an azide-modified protein in an aqueous buffer.

Note: This is a starting point and should be optimized for specific biomolecules and experimental conditions.

Materials:

-

This compound

-

Azide-modified protein (or other biomolecule) in a suitable buffer (e.g., PBS)

-

Stock Solutions:

-

Copper (II) Sulfate (CuSO4): 20 mM in deionized water.

-

THPTA Ligand: 100 mM in deionized water. (THPTA, tris(3-hydroxypropyltriazolylmethyl)amine, is a water-soluble Cu(I)-stabilizing ligand that improves reaction efficiency and biocompatibility).[8][9]

-

Sodium Ascorbate (B8700270): 300 mM in deionized water (Prepare fresh).

-

This compound: 10 mM in DMSO.

-

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

50 µL of azide-modified protein solution (e.g., 1-5 mg/mL).

-

90 µL of PBS buffer.

-

20 µL of 2.5 mM this compound (diluted from stock). This provides a molar excess of the labeling reagent.

-

-

Add Catalyst Premix Components:

-

Initiate the Reaction:

-

Incubation:

-

Downstream Processing:

-

The labeled protein is now ready for purification (e.g., via spin desalting columns or dialysis to remove excess reagents) and subsequent analysis (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry).

-

Workflow & Pathway Visualizations

The following diagrams illustrate the core chemical transformation and the experimental workflow for using this compound.

Caption: CuAAC Reaction Pathway for Bioconjugation.

Caption: Experimental Workflow for Click Chemistry Labeling.

References

- 1. This compound, 1817735-33-3 | BroadPharm [broadpharm.com]

- 2. This compound|COA [dcchemicals.com]

- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Propargyl-PEG3 Pyrene | AxisPharm [axispharm.com]

- 7. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com [confluore.com]

A Technical Guide to Pyrene Fluorescence Spectroscopy: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of fluorescence spectroscopy utilizing pyrene (B120774), a versatile and environmentally sensitive fluorescent probe. Pyrene's unique photophysical properties make it an invaluable tool in diverse research areas, including the study of protein conformation, membrane dynamics, polymer science, and drug-biomolecule interactions. This document provides a comprehensive overview of the theoretical basis of pyrene fluorescence, detailed experimental protocols for key applications, and a summary of its quantitative photophysical characteristics.

Core Principles of Pyrene Fluorescence

Pyrene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon renowned for its distinctive fluorescence characteristics. Its utility as a molecular probe stems from two primary phenomena: the sensitivity of its monomer emission to the polarity of the microenvironment and its ability to form an excited-state dimer known as an excimer.

Polarity Sensing with the Pyrene Monomer

The fluorescence emission spectrum of pyrene monomer exhibits a well-defined vibronic fine structure, typically consisting of five distinct peaks.[1][2] The relative intensities of these peaks are highly sensitive to the polarity of the surrounding solvent or microenvironment.[2][3] This phenomenon, known as the "Py scale," is quantified by the ratio of the intensity of the first vibronic peak (I₁) at approximately 375 nm to that of the third vibronic peak (I₃) at around 385 nm.[2][4]

In non-polar environments, the I₃ peak is more intense, resulting in a low I₁/I₃ ratio. Conversely, in polar environments, the intensity of the I₁ peak increases significantly relative to the I₃ peak, leading to a higher I₁/I₃ ratio.[2][5] This sensitivity arises from the changes in the symmetry of the pyrene molecule in its excited state upon interaction with polar solvent molecules. This property allows researchers to probe the local polarity of environments such as protein binding sites, lipid bilayers, and polymer matrices.[2][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extent of Pyrene Excimer Fluorescence Emission is a Reflector of Distance and Flexibility: Analysis of the Segment Linking the LDL Receptor-binding and Tetramerization Domains of Apolipoprotein E3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Labeling with Pyrene-PEG5-propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrene-PEG5-propargyl is a versatile fluorescent probe designed for the specific labeling of proteins and other biomolecules. This reagent features a pyrene (B120774) fluorophore, known for its sensitivity to the local microenvironment, attached to a propargyl group via a hydrophilic polyethylene (B3416737) glycol (PEG) linker. The terminal alkyne group enables covalent attachment to azide-modified biomolecules through the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.[1][2] The PEG linker enhances water solubility, making this probe suitable for a wide range of biological applications in aqueous environments.[1][2]

The unique photophysical properties of the pyrene moiety allow for the investigation of protein conformation, folding, and interactions.[3][4] Pyrene exhibits a characteristic monomer emission spectrum and can also form an excited-state dimer, or "excimer," when two pyrene molecules are in close proximity (~10 Å).[3][4] The ratio of excimer to monomer fluorescence intensity is a sensitive indicator of conformational changes that alter the distance between labeled sites on a protein.

These application notes provide detailed protocols for the use of this compound in protein labeling, data interpretation, and troubleshooting.

Principle of the Method: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling of an azide-modified protein with this compound is achieved through CuAAC, a cornerstone of click chemistry. This reaction involves the formation of a stable triazole linkage between the terminal alkyne of the pyrene probe and an azide (B81097) group on the target protein. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[5]

Data Presentation

The successful labeling of a protein with this compound can be confirmed and quantified using various analytical techniques. Below is a summary of the key properties of the probe and the expected data from a labeling experiment.

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₃NO₆ | [1] |

| Molecular Weight | 503.6 g/mol | [1] |

| Excitation Maxima (λex) | 313, 326, 343 nm | [1] |

| Emission Maxima (λem) | 377, 397 nm (monomer) | [1] |

| Excimer Emission | ~470 nm | [6] |

| Solubility | DMSO, DMF, DCM | [1] |

| Storage | -20°C, protected from light | [1] |

Table 2: Characterization of Pyrene-Labeled Protein

| Analysis Method | Expected Results | Purpose |

| Fluorescence Spectroscopy | ||

| - Emission Scan (λex ≈ 343 nm) | Peaks around 377 nm and 397 nm confirming the presence of the pyrene monomer. A broad peak around 470 nm may indicate excimer formation if labeling density is high or labeled sites are in close proximity. | Confirmation of successful labeling and assessment of pyrene's local environment. |

| UV-Vis Spectroscopy | ||

| - Absorbance Scan | Characteristic pyrene absorbance peaks can be used to estimate the degree of labeling (DOL) in conjunction with protein concentration. | Quantification of labeling efficiency. |

| SDS-PAGE with Fluorescence Imaging | A fluorescent band at the molecular weight of the target protein. | Confirmation of covalent labeling and assessment of labeling specificity. |

| Mass Spectrometry (e.g., MALDI-TOF) | An increase in the molecular weight of the protein corresponding to the mass of the attached this compound probe(s). | Precise determination of the degree of labeling. |

Experimental Protocols

The following protocols provide a general guideline for the labeling of an azide-modified protein with this compound using CuAAC. Optimization may be required for specific proteins and applications.

Materials and Reagents

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4, sodium azide-free)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium L-ascorbate

-

Deionized water

-

Purification system (e.g., size-exclusion chromatography columns, dialysis tubing)

Preparation of Stock Solutions

-

This compound (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Store at -20°C, protected from light.

-

Copper(II) Sulfate (CuSO₄) (50 mM): Dissolve CuSO₄ in deionized water to a final concentration of 50 mM. Store at room temperature.

-

THPTA (250 mM): Dissolve THPTA in deionized water to a final concentration of 250 mM. Store at room temperature.

-

Sodium Ascorbate (1 M): Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh on the day of the experiment.

Protein Labeling Protocol (CuAAC)

This protocol is for a final reaction volume of 100 µL. The reaction can be scaled up or down as needed.

-

Prepare the Protein: In a microcentrifuge tube, add your azide-modified protein to a final concentration of 1-10 mg/mL in a suitable buffer.

-

Add this compound: Add the 10 mM this compound stock solution to the protein solution. A 10-20 fold molar excess of the pyrene probe over the protein is a good starting point. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation. Mix gently.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, mix 1 µL of 50 mM CuSO₄ with 1 µL of 250 mM THPTA. This will result in a final concentration of 50 µM CuSO₄ and 250 µM THPTA in the final reaction.

-

Add the Catalyst: Add the CuSO₄/THPTA premix to the protein-pyrene mixture. Mix gently.

-

Initiate the Reaction: Add the freshly prepared 1 M sodium ascorbate solution to the reaction mixture to a final concentration of 2.5-5 mM. Mix gently.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).[7]

-

Purification: Remove excess reagents and the catalyst by size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against a suitable buffer.[7] The labeled protein can be concentrated using a centrifugal filter unit if necessary.

Characterization of Labeled Protein

-

Fluorescence Spectroscopy: Dilute a small aliquot of the purified, labeled protein in a suitable buffer. Measure the fluorescence emission spectrum with an excitation wavelength of approximately 343 nm.

-

SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel alongside an unlabeled protein control. Visualize the gel using a fluorescence imager with appropriate filters for pyrene, followed by Coomassie or silver staining to visualize all proteins.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the pyrene probe (at its absorbance maximum). The molar extinction coefficient of the specific pyrene conjugate will be required for accurate calculation. Alternatively, mass spectrometry provides a more precise determination of the DOL.

Troubleshooting

Table 3: Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Inefficient azide incorporation into the protein. | - Confirm azide incorporation using an alternative method. |

| - Inactive catalyst. | - Prepare fresh sodium ascorbate solution. Ensure proper storage of CuSO₄ and THPTA. | |

| - Insufficient reaction time or temperature. | - Increase incubation time or perform the reaction at room temperature instead of 4°C. | |

| Protein Precipitation | - High concentration of organic solvent (DMSO). | - Keep the final DMSO concentration below 10%. |

| - Protein instability under reaction conditions. | - Perform the reaction at a lower temperature (4°C). Screen different buffers and pH values. | |

| High Background/Non-specific Labeling | - Incomplete removal of excess pyrene probe. | - Ensure thorough purification using size-exclusion chromatography or extensive dialysis. |

| - Non-specific binding of the probe to the protein. | - Include a control reaction with a protein that does not contain an azide group to assess non-specific interactions.[8] |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling all chemical reagents.

-

This compound should be handled in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal of all reagents.

By following these guidelines and protocols, researchers can successfully utilize this compound for the fluorescent labeling of proteins, enabling a wide range of studies into protein structure, function, and dynamics.

References

- 1. This compound, 1817735-33-3 | BroadPharm [broadpharm.com]

- 2. This compound|COA [dcchemicals.com]

- 3. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

Application Notes and Protocols: Pyrene-PEG5-propargyl Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Topic: Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Pyrene-PEG5-propargyl for fluorescent labeling of azide-modified molecules.

Introduction

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation.[1][2][3] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[3][4][][6] This reaction is highly bioorthogonal, as neither azide nor alkyne groups are typically found in natural biological systems.[7][8]

This compound is a fluorescent labeling reagent that contains a terminal alkyne (propargyl group) for click chemistry conjugation.[9][10] The pyrene (B120774) moiety is a well-known fluorophore, and the hydrophilic polyethylene (B3416737) glycol (PEG) linker enhances water solubility.[10] This protocol provides a detailed methodology for the fluorescent labeling of azide-modified biomolecules (e.g., proteins, oligonucleotides, or small molecules) with this compound using a water-soluble copper catalyst system.

Materials and Reagents

-

This compound

-

Azide-modified molecule of interest (e.g., protein, DNA, small molecule)

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Deionized water

-

Microcentrifuge tubes

-

Purification system (e.g., HPLC, FPLC, or spin columns appropriate for the analyte)

Experimental Protocol

This protocol is optimized for labeling reactions in an aqueous environment, which is suitable for most biomolecules.

Preparation of Stock Solutions

It is crucial to prepare fresh stock solutions, especially for the Sodium Ascorbate, to ensure maximum reducing capability.

| Reagent | Stock Concentration | Solvent | Storage Notes |

| This compound | 10 mM | DMSO | Store at -20°C, protected from light. |

| Azide-Modified Molecule | 1-10 mM (or 1-5 mg/mL) | Appropriate Buffer/Water | Store as recommended for the specific molecule. |

| Copper(II) Sulfate (CuSO₄) | 100 mM | Deionized Water | Stable at room temperature for several months. |

| THPTA Ligand | 200 mM | Deionized Water | Stable at -20°C for several weeks. |

| Sodium Ascorbate | 100 mM | Deionized Water | Prepare fresh before each experiment. |

| Catalyst Pre-mix | 20 mM CuSO₄ / 40 mM THPTA | Deionized Water | Mix 1 part 100 mM CuSO₄ with 2 parts 200 mM THPTA. Incubate for 5 mins. Stable for weeks at -20°C.[11] |

Step-by-Step Labeling Procedure

This procedure assumes a final reaction volume of 100 µL. The reaction can be scaled as needed. The goal is to achieve a final concentration of 4-50 equivalents of the pyrene probe relative to the azide-modified molecule.[11]

-

Analyte Preparation : In a microcentrifuge tube, add your azide-modified molecule to PBS buffer (pH 7.4) to a volume of 70 µL.

-

Add Pyrene Probe : Add 10 µL of the 10 mM this compound stock solution. This provides a final concentration of 1 mM. Vortex briefly to mix.

-

Add Catalyst : Add 5 µL of the pre-mixed CuSO₄/THPTA catalyst solution.[11] Vortex briefly.

-

Initiate Reaction : To start the cycloaddition, add 15 µL of the freshly prepared 100 mM Sodium Ascorbate solution.[11][12] Vortex the mixture thoroughly.

-

Incubation : Protect the reaction from light and incubate at room temperature for 30-60 minutes.[11] For complex biomolecules or lower concentrations, the reaction can proceed overnight at room temperature or 4°C.[8]

-

Purification : Upon completion, the labeled conjugate must be purified from excess reagents, copper, and ligand. The method depends on the nature of the labeled molecule:

-

Proteins : Use size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Oligonucleotides/DNA : Purify via ethanol (B145695) or acetone (B3395972) precipitation followed by washing, or by using reverse-phase HPLC (RP-HPLC).[7][8]

-

Quantitative Summary

The following table provides recommended component concentrations for a standard 100 µL reaction.

| Component | Stock Concentration | Volume Added (µL) | Final Concentration | Molar Equivalents (relative to Azide) |

| Azide-Molecule | 2 mM | 10 µL | 200 µM | 1 |

| This compound | 10 mM | 10 µL | 1 mM | 5 |

| CuSO₄/THPTA Pre-mix | 20 mM / 40 mM | 5 µL | 1 mM / 2 mM | 5 / 10 |

| Sodium Ascorbate | 100 mM | 15 µL | 15 mM | 75 |

| PBS Buffer (pH 7.4) | - | 60 µL | - | - |

| Total Volume | - | 100 µL | - | - |

Workflow and Pathway Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

Caption: CuAAC reaction pathway for labeling an azide-modified molecule.

Caption: Step-by-step experimental workflow for the click chemistry reaction.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. lumiprobe.com [lumiprobe.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. interchim.fr [interchim.fr]

- 9. Alkyne | BroadPharm [broadpharm.com]

- 10. This compound, 1817735-33-3 | BroadPharm [broadpharm.com]

- 11. confluore.com [confluore.com]

- 12. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Imaging with Pyrene-PEG5-propargyl Labeled Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction